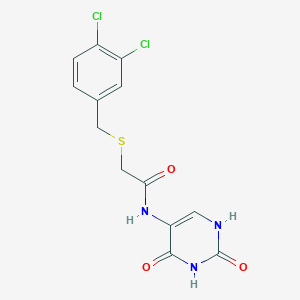METHANONE](/img/structure/B3566310.png)
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](4-METHYLPIPERIDINO)METHANONE
Descripción general
Descripción
5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an isoxazole ring, and a methylpiperidino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via electrophilic substitution reactions. Finally, the methylpiperidino group is attached through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group and have similar chemical properties.
Cetylpyridinium chloride and domiphen bromide: These compounds have structural similarities and are used in similar applications.
Uniqueness
What sets 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-4-6-20(7-5-10)16(21)14-9-15(22-19-14)12-3-2-11(17)8-13(12)18/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGIYPBABCWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3566229.png)
![2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B3566233.png)
![N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566240.png)
![N-(4-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566248.png)
![N-(4-{[2-(3-ethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566257.png)

![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566263.png)
![3,3'-(1,2-ethanediyl)bis(5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3566271.png)
![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3566283.png)
METHANONE](/img/structure/B3566294.png)


![1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3566318.png)
![7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3566322.png)
